molecular formula C12H12D3N3O3S B602568 Albendazole Sulfoxide D3 CAS No. 1448346-38-0

Albendazole Sulfoxide D3

Cat. No. B602568
CAS RN: 1448346-38-0
M. Wt: 284.35
InChI Key: VXTGHWHFYNYFFV-BMSJAHLVSA-N
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Description

Albendazole Sulfoxide D3 is a broad-spectrum anthelmintic, or anti-worm medication . It is used to treat certain infections caused by worms such as pork tapeworm and dog tapeworm . The chemical name for Albendazole Sulfoxide D3 is Methyl-d3 (6- (propylsulfinyl)-1H-benzo [d]imidazol-2-yl)carbamate .


Synthesis Analysis

The synthesis of Albendazole Sulfoxide D3 involves a systematic review to identify references containing temporally disaggregated data on the plasma concentration of albendazole and/or its pharmacologically-active metabolite, Albendazole Sulfoxide . A mathematical modelling framework is then used to infer Albendazole Sulfoxide pharmacokinetic parameters .


Molecular Structure Analysis

The molecular formula of Albendazole Sulfoxide D3 is C12H15N3O3S . The InChI is InChI=1S/C12H15N3O3S/c1-3-6-19 (17)8-4-5-9-10 (7-8)14-11 (13-9)15-12 (16)18-2/h4-5,7H,3,6H2,1-2H3, (H2,13,14,15,16)/i2D3 .


Chemical Reactions Analysis

The primary mechanism of action of Albendazole Sulfoxide D3 revolves around the inhibition of microtubule polymerization . The active metabolite of Albendazole, Albendazole Sulfoxide, induces selective degeneration of cytoplasmic microtubules in the intestinal and tegmental cells of intestinal helminths and larvae .


Physical And Chemical Properties Analysis

The molecular weight of Albendazole Sulfoxide D3 is 284.35 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 5 . The Exact Mass is 284.10224276 g/mol .

Scientific Research Applications

Improvement of Solubility and Dissolution Properties

Albendazole Sulfoxide D3 has been studied for its potential to enhance the solubility and dissolution properties of Albendazole. Researchers have investigated the formation of salts with weak organic acids to improve these characteristics, which are crucial for the drug’s effectiveness against parasitic infections .

Pharmacokinetics Variation Analysis

The pharmacokinetic profile of Albendazole Sulfoxide varies significantly among individuals. Studies have focused on understanding the factors associated with this variation, such as age, diet, and existing parasitic infections. This research is vital for optimizing dosage and treatment efficacy .

Bioavailability Enhancement

Research has explored the use of cyclodextrin inclusion complexes to increase the bioavailability of Albendazole. This approach has shown promising results, significantly enhancing the relative bioavailability and maximum concentration (Cmax) of the drug .

Treatment of Systemic Helminth Infections

Albendazole Sulfoxide D3 plays a critical role in the treatment of systemic helminth infections. Its effectiveness against a wide range of worms makes it an essential medicine as classified by the WHO .

Formulation Approaches for Low Solubility Drugs

The compound has been at the center of various formulation approaches aimed at overcoming the low solubility of Albendazole. These include the preparation of nanocrystals and other novel drug delivery systems to improve therapeutic outcomes .

In Vitro Dissolution Improvement

Studies have also focused on improving in vitro dissolution properties of Albendazole by preparing novel salts. This research is crucial for ensuring that the drug can be effectively dissolved within the intestine to combat parasites .

Safety And Hazards

Albendazole Sulfoxide D3 may cause an allergic skin reaction . It is suspected of damaging the unborn child . It may cause damage to organs if swallowed . It may also cause damage to organs through prolonged or repeated exposure if swallowed .

Future Directions

Albendazole has been the topic of recent investigation as a potential anticancer agent due to its limited toxicity to normal cells but high toxicity to both tumor and parasitic cells . Recent studies have created nanoformulations of Albendazole and conjugated the drug to nano-carriers to improve solubility and increase drug delivery to tumor cells .

properties

IUPAC Name

trideuteriomethyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTGHWHFYNYFFV-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016420
Record name Albendazole sulfoxide-(methyl-d3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Albendazole Sulfoxide D3

CAS RN

1448346-38-0
Record name Albendazole sulfoxide-(methyl-d3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1448346-38-0
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